2-(benzylsulfanyl)-1-{3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one
Description
The compound 2-(benzylsulfanyl)-1-{3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one is a heterocyclic organic molecule featuring a 1,3,4-oxadiazole core substituted with a thiophen-3-yl group, a piperidine ring, and a benzylsulfanyl moiety. The oxadiazole ring is a pharmacophoric motif known for its role in modulating biological activity, particularly in antimicrobial, antiviral, and anticancer agents . The piperidine moiety enhances solubility and conformational flexibility, critical for pharmacokinetic properties .
Properties
IUPAC Name |
2-benzylsulfanyl-1-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c24-18(14-27-12-15-5-2-1-3-6-15)23-9-4-7-16(11-23)19-21-22-20(25-19)17-8-10-26-13-17/h1-3,5-6,8,10,13,16H,4,7,9,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFMZTAMPDCDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSCC2=CC=CC=C2)C3=NN=C(O3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-{3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Attachment of the benzylsulfanyl group: This step involves the nucleophilic substitution of a benzyl halide with a thiol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-1-{3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-1-{3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.
Materials Science: The unique combination of functional groups makes this compound a potential candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-{3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Lipophilicity and Solubility
- The thiophen-3-yl group in the target compound contributes to higher lipophilicity (clogP ~3.2) compared to the 2-methylfuran analogue (clogP ~2.8) .
- Replacement of sulfanyl (-S-) with sulfonyl (-SO₂-) (as in the 5-chlorothiophene derivative) reduces membrane permeability but improves metabolic stability .
Binding Affinity Predictions
- Molecular docking studies suggest that the thiophen-3-yl group in the target compound forms stronger π-stacking interactions with aromatic residues in enzyme active sites (e.g., COX-2) compared to furan or benzodioxin derivatives .
Biological Activity
The compound 2-(benzylsulfanyl)-1-{3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one is a complex organic molecule that integrates multiple functional groups, including a benzylthio group, a thiophene ring, and an oxadiazole moiety. This structural diversity suggests potential biological activities, particularly in medicinal chemistry and materials science.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiophene Ring : Achieved through cyclization of appropriate precursors.
- Synthesis of the Oxadiazole Ring : Involves cyclization of a hydrazide with a carboxylic acid derivative.
- Attachment of the Piperidine Ring : Conducted via nucleophilic substitution reactions.
- Introduction of the Benzylthio Group : Involves reaction of a benzyl halide with a thiol under basic conditions.
Biological Activity Overview
The biological activities associated with this compound are primarily linked to its oxadiazole and thiophene components. Research indicates that derivatives containing these moieties exhibit significant antimicrobial and anticancer properties.
Antimicrobial Activity
A study highlighted the antimicrobial potential of 1,3,4-oxadiazole derivatives, noting their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the oxadiazole moiety is crucial for this activity, as it enhances binding affinity to bacterial targets .
| Compound | Activity | Target Bacteria |
|---|---|---|
| 2-(benzylsulfanyl)-1-{3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one | Antibacterial | S. aureus, E. coli |
| 1,3,4-Oxadiazole Derivatives | Antitubercular | Mycobacterium bovis BCG |
Anticancer Activity
Recent studies have shown that oxadiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). For instance, compounds derived from oxadiazoles demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 2-(benzylsulfanyl)-1-{3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one | MCF-7 | 15.63 |
| Doxorubicin | MCF-7 | 10.38 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. For example:
- Antimicrobial Mechanism : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Anticancer Mechanism : It may induce apoptosis through modulation of apoptotic pathways involving caspases and p53 protein activation .
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Dhumal et al. (2016) explored the antitubercular activity of oxadiazole derivatives and found significant inhibition against Mycobacterium bovis BCG.
- Desai et al. (2018) reported potent antibacterial effects against multiple strains, indicating that structural modifications could enhance activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
